[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol
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Overview
Description
“((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol” is a complex organic compound that features a dihydrofuran ring substituted with a tert-butyldiphenylsilyloxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol” typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the dihydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyldiphenylsilyloxy group: This step often involves silylation reactions using tert-butyldiphenylsilyl chloride in the presence of a base.
Attachment of the methanol group: This can be done through reduction reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This can include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The dihydrofuran ring can be reduced to form a tetrahydrofuran ring.
Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for “((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol” depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3S)-3-(tert-butyldimethylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
- **(2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)ethanol
Uniqueness
“((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol” is unique due to the presence of the tert-butyldiphenylsilyloxy group, which can influence its reactivity and interactions compared to similar compounds with different silyl groups.
Properties
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTVVVZXWWKUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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